4-Phenylurazole

概要

説明

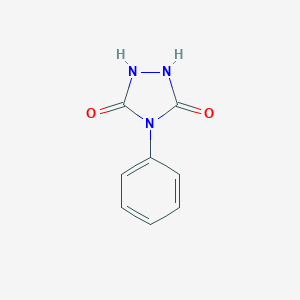

4-Phenylurazole, also known as 4-phenyl-1,2,4-triazolidine-3,5-dione, is an organic compound with the molecular formula C8H7N3O2. It is a derivative of urazole and features a phenyl group attached to the urazole ring. This compound is known for its applications in various chemical reactions and its role as a precursor to other significant chemical entities .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylurazole typically involves a multi-step synthetic process:

Hydrazine Hydrate and Diethyl Carbonate Reaction: Hydrazine hydrate reacts with diethyl carbonate to form hydrazine ethyl carboxylate.

Phenyl Isocyanate Reaction: The hydrazine ethyl carboxylate is then reacted with phenyl isocyanate in the presence of a solvent such as benzene under reflux conditions to produce 4-phenyl-1-ethoxycarbonyl semicarbazide.

Formation of this compound: The semicarbazide is treated with potassium hydroxide solution, followed by neutralization with concentrated hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves:

- Using hydrazine hydrate and diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.

- Reacting the ester with phenyl isocyanate in a suitable solvent.

- Purifying the product through recrystallization to achieve a purity of over 98% .

化学反応の分析

Types of Reactions: 4-Phenylurazole undergoes several types of chemical reactions, including:

Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide to form acetylated derivatives.

Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, it polymerizes to yield an insoluble polymer.

Common Reagents and Conditions:

Oxidation: Nitrogen dioxide and dinitrogen tetroxide.

Acetylation: Acetyl chloride in N,N-dimethylacetamide.

Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.

Major Products:

Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.

Acetylation: Acetylated derivatives.

Polymerization: Insoluble polymer.

科学的研究の応用

Synthesis of Polymers

Polyureas Formation

4-Phenylurazole has been utilized in the step-growth polymerization with diisocyanates such as hexamethylene diisocyanate and isophorone diisocyanate. This reaction occurs in ionic liquids, which serve as environmentally friendly solvents. The resulting polyureas exhibit high yields and moderate inherent viscosities, making them suitable for applications where solubility in polar aprotic solvents is required .

| Diisocyanate | Yield (%) | Inherent Viscosity (dL/g) |

|---|---|---|

| Hexamethylene Diisocyanate | High | 0.23 - 0.29 |

| Isophorone Diisocyanate | High | 0.23 - 0.29 |

| Toluylene-2,4-Diisocyanate | High | 0.23 - 0.29 |

Organic Synthesis

Oxidation Reactions

this compound can be oxidized to yield various products, including diazacyclobutenes through a telescoped strategy involving calcium hypochlorite. This method allows for the generation of structurally diverse compounds with moderate to good yields . The oxidation reactions are critical for synthesizing complex molecules that may have biological activity.

Table of Oxidation Yields :

| Substituent Type | Yield (%) |

|---|---|

| Para-methyl | 59 |

| Para-nitro | 0 |

| Para-fluoro | 25 |

| Meta-methoxy | 30 |

| Benzyl | 71 |

| 1-Naphthyl | 42 |

| 2,6-Dimethyl | 92 |

Biological Applications

This compound derivatives have shown potential in the development of biologically active molecules. Research indicates that urazole compounds can serve as precursors in the synthesis of pharmaceuticals with analgesic, antibacterial, anti-inflammatory, and antidiabetic properties . The compound's nitrogen heteroatom enhances its biological activity, making it a valuable building block in drug discovery.

Notable Biological Activities :

- Analgesic

- Antibacterial

- Anti-inflammatory

- Antidiabetic

Nanotechnology Applications

Recent studies have explored the use of nanomaterials combined with urazole derivatives for various applications, including drug delivery systems and diagnostic tools. The incorporation of nanotechnology enhances the efficacy and specificity of therapeutic agents derived from compounds like this compound .

Chemical Reactivity

This compound undergoes various chemical transformations, including acetylation and polymerization reactions. For instance, it reacts with acetyl chloride in dimethylacetamide to produce acetylated derivatives . These transformations are essential for modifying the compound's properties for specific applications.

作用機序

The mechanism of action of 4-Phenylurazole involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways include:

類似化合物との比較

4-Phenylurazole can be compared with other similar compounds such as:

4-Phenyl-1,2,4-triazoline-3,5-dione: A direct oxidation product of this compound, used as a Diels-Alder trapping agent.

4-Phenyl-1,2,4-triazolidine-3,5-dione: Another derivative with similar chemical properties.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

生物活性

4-Phenylurazole is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound, a derivative of urazole, has the chemical formula CHNO. Its structure consists of a urazole core with a phenyl group substituent, which is crucial for its biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A reliable multi-kilogram preparation method has been documented, emphasizing the scalability of its synthesis for pharmaceutical applications . The synthesis often involves reactions with aromatic aldehydes and malonitrile, leading to high yields of the target compound .

Biological Activities

The biological activities of this compound are extensive, encompassing several pharmacological properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively .

- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at this concentration.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 10 |

| 50 | 65 | 25 |

| 100 | 40 | 50 |

The electrochemical behavior of this compound has also been studied extensively. Cyclic voltammetry revealed distinct redox peaks associated with its oxidation and reduction processes. The stability of its oxidized form in various pH environments is particularly noteworthy, indicating potential applications in electrochemical sensors and devices .

特性

IUPAC Name |

4-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUFRDROXZXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065988 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15988-11-1 | |

| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylurazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylurazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Phenylurazole?

A1: this compound has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.

Q2: What are the common spectroscopic techniques used to characterize this compound?

A2: this compound is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []

Q3: Can you describe a reliable method for synthesizing this compound on a large scale?

A3: A multi-kilogram preparation of this compound involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.

Q4: What is the significance of acetylation of this compound?

A4: Acetylation of both N-H bonds in this compound serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]

Q5: How does this compound react with diisocyanates?

A5: this compound undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.

Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving this compound?

A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from this compound and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []

Q7: Can you describe the use of this compound in the synthesis of alloxazine 5-oxides?

A7: this compound, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]

Q8: What is the role of this compound in synthesizing triazolo[1,2-a]indazole-triones?

A8: this compound serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]

Q9: How does this compound contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?

A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, this compound acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []

Q10: What is the significance of the electro-oxidation of this compound?

A10: The electro-oxidation of this compound generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.

Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?

A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []

Q12: Have there been any computational studies on this compound and its derivatives?

A12: Yes, computational studies have been conducted on this compound and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by this compound units, providing insights into their structure and properties. []

Q13: Are there any green chemistry approaches to polymer synthesis using this compound?

A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using this compound. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。